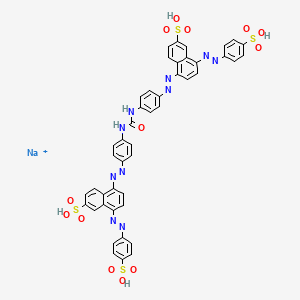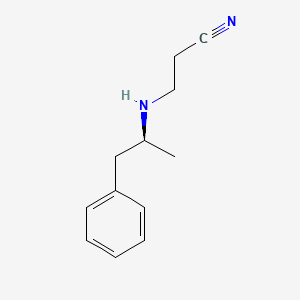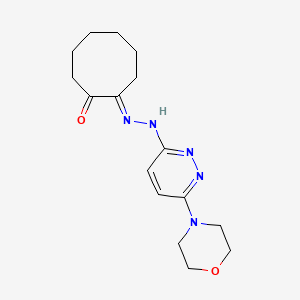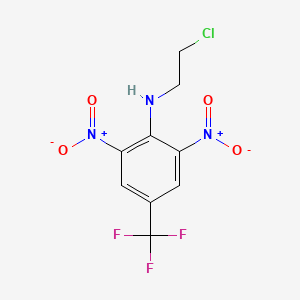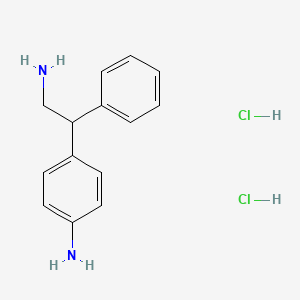
p-Amino-beta-phenylphenethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Amino-beta-phenylphenethylamine dihydrochloride is a chemical compound with the molecular formula C14H16N2.2ClH. It is a derivative of phenethylamine, a class of compounds known for their biological activity and presence in various natural and synthetic products . This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Amino-beta-phenylphenethylamine dihydrochloride typically involves the reaction of p-phenylenediamine with beta-phenylphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
p-Amino-beta-phenylphenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines. Substitution reactions can result in various substituted phenethylamine derivatives .
Aplicaciones Científicas De Investigación
p-Amino-beta-phenylphenethylamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of p-Amino-beta-phenylphenethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to p-Amino-beta-phenylphenethylamine dihydrochloride include other phenethylamine derivatives such as:
Phenylethylamine: A naturally occurring compound with stimulant effects.
Norepinephrine: A neurotransmitter involved in the body’s stress response.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Uniqueness
Its amino and phenyl groups contribute to its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
5843-71-0 |
|---|---|
Fórmula molecular |
C14H18Cl2N2 |
Peso molecular |
285.2 g/mol |
Nombre IUPAC |
4-(2-amino-1-phenylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;;/h1-9,14H,10,15-16H2;2*1H |
Clave InChI |
GXDXPGPSDVRXBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


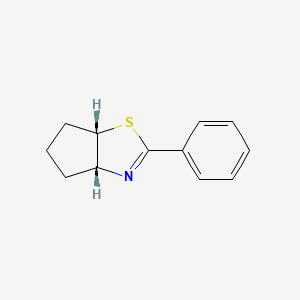
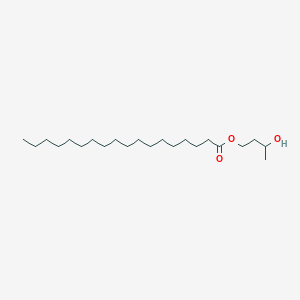
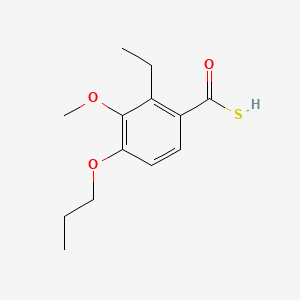

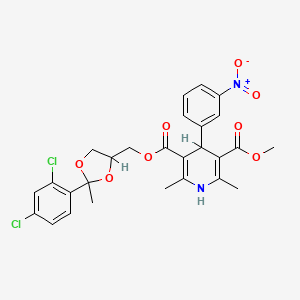
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
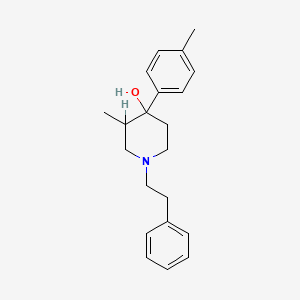
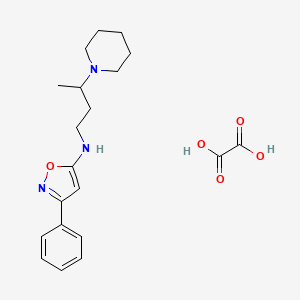
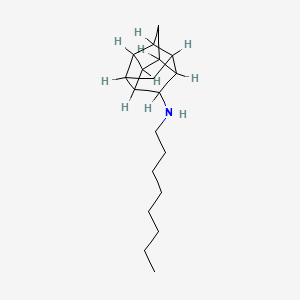
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
